molecular formula C15H23NO2 B14903555 4-(Octyloxy)benzaldehyde oxime

4-(Octyloxy)benzaldehyde oxime

Cat. No.: B14903555
M. Wt: 249.35 g/mol
InChI Key: PUFQYBJCWNHCIH-DTQAZKPQSA-N
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Description

4-(Octyloxy)benzaldehyde oxime is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with an octyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Octyloxy)benzaldehyde oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime as a product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-(Octyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to convert the oxime to an amine.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Benzonitrile derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

4-(Octyloxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential ligand for receptor studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The octyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound proteins.

Comparison with Similar Compounds

    Benzaldehyde oxime: The parent compound without the octyloxy substitution.

    4-Methoxybenzaldehyde oxime: A similar compound with a methoxy group instead of an octyloxy group.

    4-Ethoxybenzaldehyde oxime: A compound with an ethoxy group substitution.

Uniqueness: 4-(Octyloxy)benzaldehyde oxime is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(NE)-N-[(4-octoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3/b16-13+

InChI Key

PUFQYBJCWNHCIH-DTQAZKPQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

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